molecular formula C15H17BrN2O B12193411 1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one

1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one

Cat. No.: B12193411
M. Wt: 321.21 g/mol
InChI Key: ALYDDHMNLUGRBA-UHFFFAOYSA-N
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Description

1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol, yielding the corresponding tricyclic indole . The preparation of similar compounds involves the use of polyphosphoric acid and other reagents under controlled temperatures and reaction times .

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Halogenation, alkylation, and other substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield brominated derivatives, while alkylation can introduce alkyl groups at specific positions on the indole ring .

Scientific Research Applications

1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. Molecular docking studies have revealed the binding orientations of similar compounds in the active sites of target proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

Uniqueness

1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one is unique due to its specific substitution pattern and potential biological activities

Properties

Molecular Formula

C15H17BrN2O

Molecular Weight

321.21 g/mol

IUPAC Name

1-(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butan-1-one

InChI

InChI=1S/C15H17BrN2O/c1-2-4-14(19)18-8-7-13-11(9-18)10-5-3-6-12(16)15(10)17-13/h3,5-6,17H,2,4,7-9H2,1H3

InChI Key

ALYDDHMNLUGRBA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCC2=C(C1)C3=C(N2)C(=CC=C3)Br

Origin of Product

United States

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